

## Edasalonexent: A Technical Deep Dive into the PolarisDMD Pivotal Trial Failure

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Compound of Interest		
Compound Name:	Edasalonexent	
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#### Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why **edasalonexent**, an investigational drug for Duchenne muscular dystrophy (DMD), did not meet its primary endpoints in the pivotal Phase 3 PolarisDMD trial. This resource offers troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and detailed experimental protocols to facilitate a deeper understanding of the trial's outcomes and inform future research endeavors.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the PolarisDMD trial?

The Phase 3 PolarisDMD trial of **edasalonexent** in boys with Duchenne muscular dystrophy (DMD) did not meet its primary endpoint.[1] This was defined as a statistically significant improvement in the North Star Ambulatory Assessment (NSAA) total score compared to placebo over a 52-week period.[1][2][3] The secondary endpoints, which included timed function tests such as time to stand, 10-meter walk/run, and 4-stair climb, also did not show statistically significant improvements.[1][4]

Q2: Was there any evidence of a treatment effect with edasalonexent?

While the trial failed to meet its primary and secondary endpoints, the data suggested some positive trends. There were consistently smaller functional declines observed in the

### Troubleshooting & Optimization





edasalonexent group compared to the placebo group, although these differences were not statistically significant.[2][3] A pre-specified subgroup analysis by age suggested a potential treatment effect in younger patients (≤6.0 years), with more robust and statistically significant differences observed in some assessments for this group.[2][3][5] However, these findings in a subgroup of the overall trial population were not sufficient to demonstrate the drug's efficacy.

Q3: Did edasalonexent successfully engage its target, the NF-kB pathway?

Yes, earlier phase clinical data indicated that **edasalonexent** did engage its intended target. Phase 1 and 2 trials demonstrated that **edasalonexent** inhibited the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[6][7] This was evidenced by a significant decrease in the expression of genes regulated by NF-kB and a reduction in C-reactive protein (CRP), a marker of systemic inflammation.[7] This suggests that the trial failure was not due to a lack of target engagement but rather that the inhibition of this pathway, at the level achieved, did not translate into a significant clinical benefit in the broader patient population studied.

Q4: Were there any safety concerns with **edasalonexent**?

No, **edasalonexent** was generally well-tolerated, and no new safety signals were identified in the PolarisDMD trial.[1][8] The most common adverse events were mild and gastrointestinal in nature, such as diarrhea, vomiting, and abdominal pain.[1][8] There were no treatment-related serious adverse events or dose reductions.[1]

Q5: How does the failure of **edasalonexent** impact the development of other NF-κB inhibitors for DMD?

The failure of **edasalonexent** raises important questions about the therapeutic potential of targeting the NF-kB pathway in DMD. While the preclinical rationale was strong and target engagement was demonstrated, the lack of clinical efficacy in the pivotal trial suggests that the role of NF-kB in the complex pathology of DMD may be more nuanced than previously understood. It is possible that a more potent or targeted inhibition of the pathway is required, or that NF-kB inhibition alone is insufficient to overcome the multifaceted disease progression. This outcome underscores the challenges of translating preclinical findings into clinical success in DMD and highlights the need for a deeper understanding of the disease's pathophysiology to identify more effective therapeutic targets.[9]



# **Troubleshooting Guide for Experimental Discrepancies**

This guide addresses potential questions researchers may have when comparing the outcomes of the PolarisDMD trial with earlier studies or preclinical data.

- Discrepancy: Positive preclinical and Phase 2 results did not translate to Phase 3 success.
  - Possible Explanations:
    - Patient Population Heterogeneity: The broader patient population in the Phase 3 trial may have had a wider range of disease severity and progression rates compared to the more select group in the Phase 2 study, potentially masking a modest treatment effect.
    - Placebo Effect: The placebo effect can be significant in pediatric trials and may have been larger than anticipated in the PolarisDMD study.
    - Endpoint Sensitivity: The North Star Ambulatory Assessment, while a validated endpoint, may not be sensitive enough to detect small but potentially meaningful changes in a heterogeneous patient population over a one-year timeframe.[10]
    - Dose and Exposure: While target engagement was observed, it is possible that the dose of 100 mg/kg/day did not provide a sufficient level or duration of NF-κB inhibition in the skeletal muscle to impact disease progression significantly. Pharmacokinetic data showed that **edasalonexent** has saturable absorption, which may have limited the achievable exposure levels.[5][11]
- Discrepancy: Subgroup analysis suggested a benefit in younger patients, but the overall trial failed.
  - Possible Explanations:
    - Disease Stage: Younger patients may be in an earlier stage of the disease where inflammation plays a more prominent role, making them more responsive to an anti-inflammatory therapy like **edasalonexent**. As the disease progresses, fibrosis and muscle degeneration may become the predominant drivers of functional decline, and NF-κB inhibition alone may be less effective.



Statistical Power: Subgroup analyses are often underpowered and should be interpreted with caution. The observed effect in the younger subgroup may be a chance finding and would require confirmation in a dedicated, adequately powered trial.

## **Quantitative Data from the PolarisDMD Trial**

The following tables summarize the key quantitative outcomes from the 52-week, randomized, double-blind, placebo-controlled Phase 3 PolarisDMD trial.[2][3][5]

Table 1: Baseline Demographics and Characteristics[5]

Characteristic	Edasalonexent (n=88)	Placebo (n=43)	Total (n=131)
Age at Screening (Years), Mean (SD)	5.65 (1.048)	5.77 (0.995)	5.69 (1.029)
Age Group, n (%)			
4 to <6 years	48 (54.5)	24 (55.8)	72 (55.0)
6 to <8 years	40 (45.5)	19 (44.2)	59 (45.0)
NSAA Total Score, Mean (SD)	21.5 (4.6)	19.5 (5.0)	20.8 (4.8)
Time to Stand (seconds), Mean (SD)	4.8 (2.1)	5.5 (2.8)	5.1 (2.4)
10-meter Walk/Run (seconds), Mean (SD)	5.7 (1.2)	6.1 (1.5)	5.8 (1.3)
4-Stair Climb (seconds), Mean (SD)	4.4 (2.1)	5.1 (2.9)	4.6 (2.4)

Table 2: Primary and Secondary Efficacy Endpoints at 52 Weeks[2][3][5]



Endpoint	Edasalonexent	Placebo	Difference (95% CI)	p-value
Change from Baseline in NSAA Total Score	-1.26	-0.99	-0.27 (-1.69, 1.15)	0.70
Change from Baseline in Time to Stand (seconds)	0.81	1.25	-0.44 (-1.55, 0.67)	0.43
Change from Baseline in 10- meter Walk/Run (seconds)	0.36	0.60	-0.24 (-0.78, 0.30)	0.38
Change from Baseline in 4- Stair Climb (seconds)	0.94	1.49	-0.55 (-1.77, 0.67)	0.37

Table 3: Subgroup Analysis of Change from Baseline in NSAA Total Score by Age[2][5]

Age Group	Edasalonexent	Placebo	Difference (95% CI)	p-value
≤ 6.0 years	-0.6	-1.8	1.2 (-0.7, 3.1)	0.21
> 6.0 years	-2.1	-0.3	-1.8 (-4.1, 0.5)	0.12

## **Experimental Protocols**

#### 1. PolarisDMD Trial Design

The PolarisDMD study was a Phase 3, global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **edasalonexent** in pediatric patients with a genetically confirmed diagnosis of DMD.[12]



- Participants: 131 ambulatory boys aged 4 to 7 years with DMD, regardless of mutation type,
   who had not been treated with steroids for at least 6 months.[1][12]
- Intervention: Patients were randomized in a 2:1 ratio to receive either edasalonexent (100 mg/kg/day) or a matching placebo, administered orally in three divided doses with meals for 52 weeks.[5]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the North Star Ambulatory Assessment (NSAA) total score at week 52.[2][3]
- Secondary Endpoints: Key secondary endpoints included the change from baseline in timed function tests: time to stand from supine, 10-meter walk/run, and 4-stair climb.[2][3]
- 2. North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item functional scale that measures motor abilities in ambulant boys with DMD. Each item is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs without compensation), with a maximum total score of 34.[13][14]

- Administration: The assessment is administered by a trained physical therapist.[13] The
  patient is asked to perform a series of tasks that evaluate different aspects of motor function,
  including:
  - Standing and walking
  - Jumping and hopping
  - Climbing and descending stairs
  - Rising from a chair and from the floor
- Scoring: Each of the 17 items is scored based on the quality of the movement. The total score is the sum of the scores for each item. A higher score indicates better motor function.
   [13][14]
- 3. Timed Function Tests



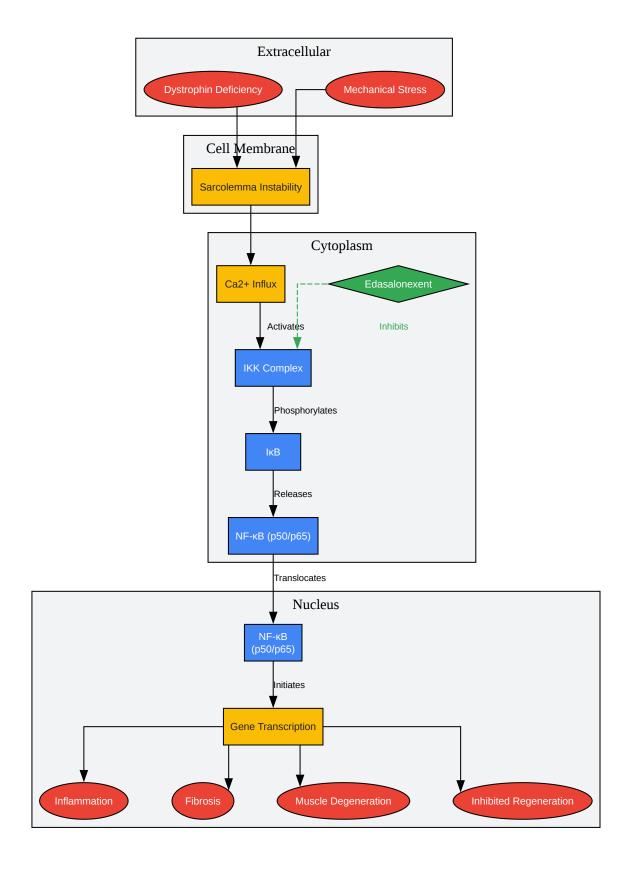




- Time to Stand from Supine: The patient lies on their back and is instructed to stand up as quickly as possible. The time taken to become fully upright is recorded.
- 10-meter Walk/Run: The patient walks or runs a 10-meter course as quickly as possible. The time taken to cover the distance is recorded.
- 4-Stair Climb: The patient climbs a set of four standard stairs as quickly as possible. The time taken to ascend all four stairs is recorded.

## **Visualizations**

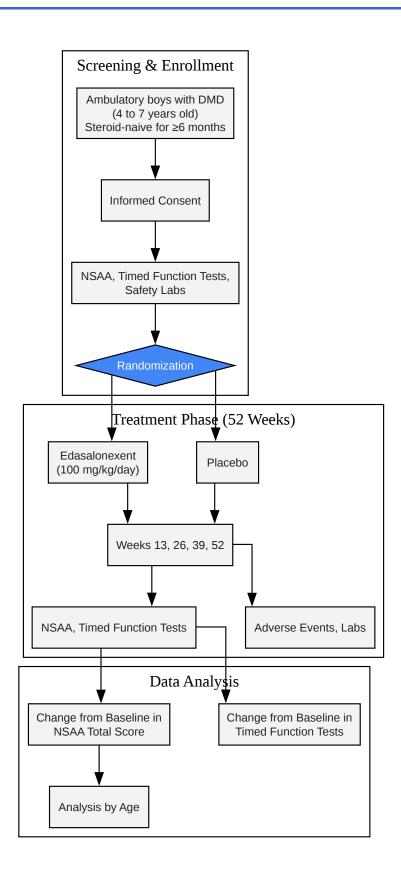




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Caption: Simplified NF-kB signaling pathway in DMD and the target of **edasalonexent**.





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